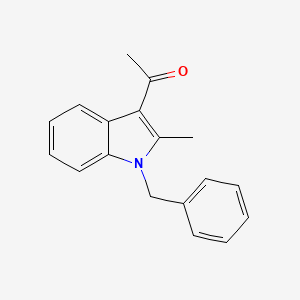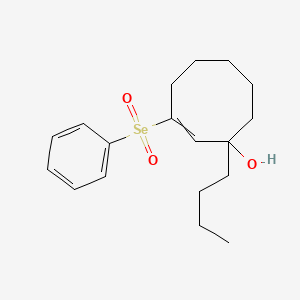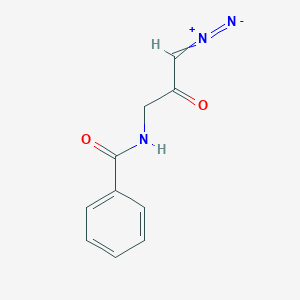
3-Benzamido-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a benzamido group, a diazonium group, and an enolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the benzamido group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzamido-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group is highly reactive and can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and hydroxides are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated, cyanated, or hydroxylated derivatives.
Scientific Research Applications
3-Benzamido-1-diazonioprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzamido-1-diazonioprop-1-en-2-olate involves the reactivity of the diazonium group, which can undergo various transformations. The molecular targets and pathways depend on the specific reactions and applications. For instance, in biological systems, the compound may interact with cellular components, leading to antimicrobial effects through disruption of cellular processes .
Comparison with Similar Compounds
- 3-Phenylureido-1-diazonioprop-1-en-2-olate
- 3-Phenylthioureido-1-diazonioprop-1-en-2-olate
Comparison: The presence of the benzamido group can influence the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
75135-07-8 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(3-diazo-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H9N3O2/c11-13-7-9(14)6-12-10(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,15) |
InChI Key |
RNJYJWIOXYBGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
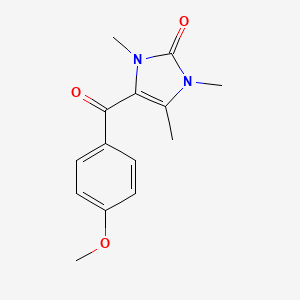

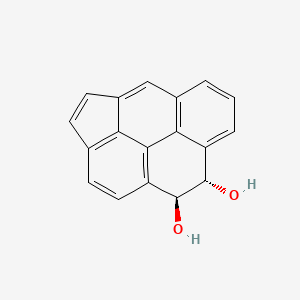
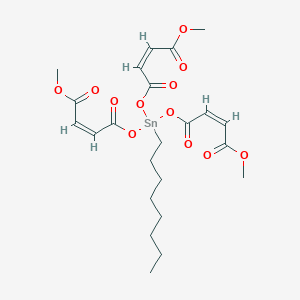
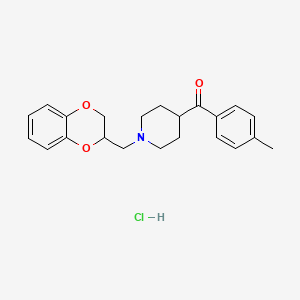
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
